2-[5-[(4-Methylpiperidin-1-yl)methyl]tetrazol-1-yl]-1-[3-(pyridin-3-ylmethoxy)piperidin-1-yl]ethanone
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Overview
Description
2-[5-[(4-Methylpiperidin-1-yl)methyl]tetrazol-1-yl]-1-[3-(pyridin-3-ylmethoxy)piperidin-1-yl]ethanone is a complex organic compound that features a combination of piperidine, tetrazole, and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-[(4-Methylpiperidin-1-yl)methyl]tetrazol-1-yl]-1-[3-(pyridin-3-ylmethoxy)piperidin-1-yl]ethanone typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.
Piperidine Derivative Formation: The piperidine moiety can be synthesized through reductive amination of a suitable ketone with 4-methylpiperidine.
Coupling Reactions: The final compound is obtained by coupling the tetrazole and piperidine derivatives using a suitable linker, often involving nucleophilic substitution or condensation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and pyridine moieties.
Reduction: Reduction reactions can occur at the tetrazole ring, potentially leading to ring-opening or hydrogenation.
Substitution: Nucleophilic and electrophilic substitution reactions can take place at various positions on the molecule, especially on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions (e.g., basic or acidic environments).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides or carboxylic acids, while reduction could lead to amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and infections.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine and tetrazole moieties may play a role in binding to these targets, modulating their activity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-[5-[(4-Methylpiperidin-1-yl)methyl]tetrazol-1-yl]-1-[3-(pyridin-2-ylmethoxy)piperidin-1-yl]ethanone
- 2-[5-[(4-Methylpiperidin-1-yl)methyl]tetrazol-1-yl]-1-[3-(pyridin-4-ylmethoxy)piperidin-1-yl]ethanone
Uniqueness
The unique combination of piperidine, tetrazole, and pyridine moieties in 2-[5-[(4-Methylpiperidin-1-yl)methyl]tetrazol-1-yl]-1-[3-(pyridin-3-ylmethoxy)piperidin-1-yl]ethanone distinguishes it from other similar compounds. This structural arrangement may confer specific binding properties and biological activities that are not present in other compounds with similar backbones.
Properties
IUPAC Name |
2-[5-[(4-methylpiperidin-1-yl)methyl]tetrazol-1-yl]-1-[3-(pyridin-3-ylmethoxy)piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N7O2/c1-17-6-10-26(11-7-17)14-20-23-24-25-28(20)15-21(29)27-9-3-5-19(13-27)30-16-18-4-2-8-22-12-18/h2,4,8,12,17,19H,3,5-7,9-11,13-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYJLLSUTCULGEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=NN=NN2CC(=O)N3CCCC(C3)OCC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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